Cas no 5440-65-3 (Butanamide,3-methyl-2-(1-methylethyl)-)

Butanamide,3-methyl-2-(1-methylethyl)- structure
5440-65-3 structure
Product Name:Butanamide,3-methyl-2-(1-methylethyl)-
CAS No:5440-65-3
MF:C8H17NO
MW:143.226682424545
CID:377290
PubChem ID:228084
Update Time:2025-04-19

Butanamide,3-methyl-2-(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Butanamide,3-methyl-2-(1-methylethyl)-
    • 3-methyl-2-propan-2-ylbutanamide
    • 3-methyl-2-propan-2-yl-butanamide
    • 2-Isopropyl-3-methylbutanamide
    • 2-Isopropyl-3-methyl-buttersaeure-amid
    • 2-isopropyl-3-methyl-butyric acid amide
    • 3-methyl-2-(propan-2-yl)butanamide
    • 3-Methyl-2-isopropyl-buttersaeureamid
    • AC1L5FYO
    • AC1Q5ISP
    • CHEMBL240174
    • CTK5A0879
    • Diisopropylacetamid
    • Diisopropylacetamide
    • diisopropylethylamide
    • NSC20690
    • diisopropyl acetamide
    • 2-Isopropyl-3-methylbutanamide #
    • 5440-65-3
    • NSC-20690
    • AKOS006337439
    • DTXSID70281187
    • SCHEMBL82496
    • Inchi: 1S/C8H17NO/c1-5(2)7(6(3)4)8(9)10/h5-7H,1-4H3,(H2,9,10)
    • InChI Key: UMJPVWFIBILILQ-UHFFFAOYSA-N
    • SMILES: O=C(C(C(C)C)C(C)C)N

Computed Properties

  • Exact Mass: 143.13111
  • Monoisotopic Mass: 143.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • Density: 0.9636 (rough estimate)
  • Boiling Point: 261.35°C (rough estimate)
  • Refractive Index: 1.4614 (estimate)
  • PSA: 43.09
  • LogP: 2.10020
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